N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine
Description
N-[(5-Bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a tertiary amine featuring a bromothiophene moiety linked to a methylpyrrolidine core via a methylene bridge. The compound’s molecular formula is C₁₁H₁₅BrN₂S, with an approximate molecular weight of 287.22 g/mol (calculated based on substituents).
Properties
Molecular Formula |
C10H15BrN2S |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H15BrN2S/c1-13-5-4-8(7-13)12-6-9-2-3-10(11)14-9/h2-3,8,12H,4-7H2,1H3 |
InChI Key |
HSHJNSIESSSRFJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Thiophene Derivatives
The starting point is often a thiophene derivative, which undergoes selective bromination at the 5-position. This step is crucial as it introduces the bromine atom that facilitates further functionalization.
- Reagents and Conditions:
- Brominating agents such as phenyltrimethylammonium tribromide or N-bromosuccinimide.
- Solvents like dimethylformamide or toluene.
- Temperature control to avoid polybromination or side reactions.
Formation of the (5-bromothiophen-2-yl)methyl Intermediate
Following bromination, the thiophene ring is functionalized at the 2-position with a methyl group linked to the amine.
- Typical approach involves:
- Reaction of the brominated thiophene with formaldehyde and amines under acidic or basic conditions.
- Use of microwave irradiation to accelerate the reaction, as documented in related heterocyclic synthesis.
Representative Synthetic Route from Literature
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1. Bromination | Phenyltrimethylammonium tribromide, thiourea | Bromination at 5-position of thiophene | 5-bromothiophene derivative |
| 2. Functionalization | Acetic anhydride, formaldehyde, acetic acid, microwave irradiation | Formation of methylthiophene intermediate | Acetylated intermediate |
| 3. Coupling | (2R)-2-methylpyrrolidine, N-methylpyrrolidone, N,N-diisopropylethylamine, 100 °C | Nucleophilic substitution to introduce pyrrolidine amine | Target compound obtained |
| 4. Purification | Extraction, washing, drying, chromatography | Isolation of pure product | High purity N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine |
Analytical Data and Characterization
- Molecular Formula: C9H13BrN2S
- Molecular Weight: 261.18 g/mol
- Spectroscopic Data:
- ^1H NMR confirms the presence of pyrrolidine and thiophene protons.
- Mass spectrometry shows molecular ion peaks consistent with the brominated compound.
- Purity: Achieved via chromatographic purification, typically >95%.
Summary Table of Preparation Methods
| Preparation Aspect | Details | Notes |
|---|---|---|
| Starting Material | Thiophene derivatives | Commercially available |
| Bromination Agent | Phenyltrimethylammonium tribromide, N-bromosuccinimide | Selective bromination |
| Coupling Reaction | Nucleophilic substitution with 1-methylpyrrolidin-3-amine | Requires base and elevated temperature |
| Solvents | Dimethylformamide, N-methylpyrrolidone | Polar aprotic solvents preferred |
| Purification | Silica gel chromatography | Hexane-ethyl acetate mixtures |
| Alternative Methods | Photochemical N-alkylation | Emerging, not yet standard for this compound |
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Substituent Effects and Reactivity
- Bromothiophene vs. Bromophenyl : The target compound’s bromothiophene group (vs. bromophenyl in ) introduces sulfur, enhancing π-electron delocalization and altering lipophilicity. Thiophene’s smaller ring size may improve metabolic stability compared to phenyl analogs .
- Pyrrolidine vs. Pyridine/Pyrazole : The pyrrolidine core in the target compound offers conformational flexibility and basicity, contrasting with rigid pyridine () or pyrazole () cores. This flexibility may influence receptor binding in biological systems .
- Halogen Effects: Bromine in the target compound (vs.
Biological Activity
N-[(5-bromothiophen-2-yl)methyl]-1-methylpyrrolidin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 275.21 g/mol. The compound features a pyrrolidine ring connected to a bromothiophen moiety via a methylene bridge, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H15BrN2S |
| Molecular Weight | 275.21 g/mol |
| Appearance | White powder |
| Storage Conditions | Refrigerated |
Neuroactive Properties
Preliminary studies suggest that this compound may exhibit neuroactive properties . These properties are potentially linked to its interaction with neurotransmitter systems, although specific mechanisms remain to be fully elucidated through detailed pharmacological studies.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with various biological targets. Research indicates that compounds with similar structures can exhibit diverse pharmacological effects, emphasizing the importance of structural modifications in enhancing biological activity.
Case Studies and Research Findings
- Antiparasitic Activity : In a study focusing on structurally related compounds, several derivatives exhibited potent antiparasitic activity. For instance, compounds derived from 1-methyl-4-nitroimidazole showed IC50 values in the range of 1.47–4.43 µM against parasites like Entamoeba histolytica and Giardia intestinalis, suggesting that similar derivatives of this compound could possess comparable activities .
- Pharmacological Profiles : A comparative analysis of structurally similar compounds revealed that modifications in the thiophene or pyrrolidine structures could significantly alter their pharmacological profiles. For example, the presence of additional bromine or alkyl groups may enhance lipophilicity and biological activity, making them more effective against specific targets .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methodologies, allowing for the creation of analogs with potentially different biological activities. This flexibility in synthesis is critical for developing compounds tailored for specific therapeutic applications.
Synthetic Routes
The synthetic routes often involve the following steps:
- Formation of the pyrrolidine ring.
- Introduction of the bromothiophen moiety.
- Final modifications to enhance bioactivity.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm the presence of the bromothiophene methyl group (δ 4.2–4.5 ppm for -CH-N) and pyrrolidine ring protons (δ 2.5–3.0 ppm) .
- X-ray Crystallography : SHELXL and OLEX2 are used for structure refinement. Anisotropic displacement parameters and hydrogen bonding networks are analyzed to resolve stereochemical ambiguities .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 289.05 for [M+H]) .
How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological activity?
Advanced Research Focus
The 1-methylpyrrolidin-3-amine moiety’s stereochemistry affects receptor binding. For example:
- Enantiomeric purity : Chiral HPLC separates (R)- and (S)-isomers, with the (S)-configuration showing higher affinity for CNS targets in analogous compounds .
- Conformational analysis : Density Functional Theory (DFT) simulations predict energy minima for ring puckering, influencing interactions with biological targets .
What computational methods predict the reactivity of the bromothiophene moiety in substitution reactions?
Q. Advanced Research Focus
- DFT Calculations : Gaussian or ORCA software models transition states for bromine displacement. Electron-withdrawing effects of the thiophene ring increase susceptibility to nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., polar aprotic solvents like DMF accelerate SNAr mechanisms) .
How can crystallographic data for this compound be resolved using SHELXL?
Q. Advanced Research Focus
- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data are processed via SHELXL.
- Refinement : Anisotropic thermal parameters for bromine atoms are refined using the Hirshfeld rigid-bond test. Twinning and disorder in the pyrrolidine ring are resolved with PART instructions .
- Validation : PLATON checks for voids and hydrogen-bonding consistency .
What are the challenges in analyzing contradictory biological activity data across studies?
Advanced Research Focus
Discrepancies in IC values may arise from:
- Assay Conditions : Varying pH or serum protein binding (e.g., albumin) alters compound bioavailability .
- Metabolic Stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition) differ between in vitro (microsomal assays) and in vivo models .
Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and use isotopic labeling (e.g., C-tracing) to track metabolites .
How does the bromothiophene group influence cross-coupling reactions in derivatization?
Q. Advanced Research Focus
- Suzuki-Miyaura Coupling : Bromine at the 5-position enables palladium-catalyzed coupling with aryl boronic acids. Reaction efficiency depends on ligand choice (e.g., SPhos vs. XPhos) .
- Sonogashira Reaction : Copper-free conditions minimize side reactions when introducing alkynyl groups .
What strategies mitigate decomposition during long-term storage?
Q. Basic Research Focus
- Storage Conditions : Lyophilized solids stored at -20°C under argon show >95% stability over 12 months.
- Stabilizers : Addition of radical scavengers (e.g., BHT) prevents bromine radical formation .
How is thin-layer chromatography (TLC) optimized to monitor synthesis progress?
Q. Basic Research Focus
- Mobile Phase : Hexane:ethyl acetate (3:1) separates amine intermediates (R 0.3–0.5).
- Visualization : UV254 or ninhydrin staining detects primary/secondary amines .
What in vitro models are suitable for preliminary neuropharmacological testing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
